Cas no 2171434-69-6 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid)

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid
- EN300-1472880
- 2171434-69-6
- 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
-
- インチ: 1S/C25H30N2O6/c1-2-7-16(12-23(29)26-14-17(28)13-24(30)31)27-25(32)33-15-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,16-17,22,28H,2,7,12-15H2,1H3,(H,26,29)(H,27,32)(H,30,31)/t16-,17?/m0/s1
- InChIKey: AKQFHVJHGWDTHM-BHWOMJMDSA-N
- ほほえんだ: O(C(N[C@H](CC(NCC(CC(=O)O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 454.21038668g/mol
- どういたいしつりょう: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 649
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1472880-50mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1472880-250mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1472880-5000mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1472880-2500mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1472880-1000mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1472880-10000mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1472880-1.0g |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1472880-100mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1472880-500mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid |
2171434-69-6 | 500mg |
$3233.0 | 2023-09-29 |
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid 関連文献
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acidに関する追加情報
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic Acid: A Comprehensive Overview
The compound with CAS number 2171434-69-6, known as 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, biochemistry, and materials science. This compound is particularly notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a hexanamide moiety, and a hydroxybutanoic acid component. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in the molecule's functionality and applications.
Recent advancements in the synthesis and characterization of this compound have shed light on its potential applications in drug delivery systems and biocompatible materials. Researchers have demonstrated that the Fmoc group not only enhances the stability of the molecule but also facilitates controlled release mechanisms when incorporated into polymeric matrices. This dual functionality makes it an attractive candidate for developing advanced drug delivery vehicles that can respond to specific physiological conditions, such as pH or temperature changes.
In addition to its role in drug delivery, this compound has shown promise in the field of bioconjugation chemistry. The hydroxybutanoic acid moiety provides a versatile platform for attaching various bioactive molecules, such as enzymes or antibodies, through amide bond formation. This capability has led to its exploration in the development of targeted therapeutic agents and diagnostic tools. Recent studies have highlighted its potential in creating self-assembling peptide nanofibers, which can serve as scaffolds for tissue engineering applications.
The stereochemistry of the compound, specifically the (3S) configuration at the chiral center, is critical for its biological activity and selectivity. This stereochemical feature ensures proper molecular recognition and interaction with biological targets, making it a valuable tool in enantioselective synthesis and asymmetric catalysis. Recent research has focused on optimizing the enantioselective synthesis of this compound using organocatalytic methods, which have significantly improved yields and enantiomeric excesses compared to traditional approaches.
From a materials science perspective, this compound has been investigated for its potential in creating stimuli-responsive polymers. The combination of the Fmoc group and the hydroxybutanoic acid moiety allows for dynamic interactions with external stimuli, enabling the design of smart materials that can adapt to changing environments. Such materials hold great promise in areas such as adaptive optics, soft robotics, and responsive drug delivery systems.
In conclusion, 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid represents a multifunctional compound with diverse applications across various scientific disciplines. Its unique structure, incorporating key functional groups such as the Fmoc protecting group and hydroxybutanoic acid moiety, positions it as a valuable tool in modern chemical research and development.
2171434-69-6 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid) 関連製品
- 1797026-73-3((4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone)
- 2680571-54-2(2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid)
- 1823413-04-2(1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid)
- 2229204-96-8(3-(2-chloro-6-methylpyridin-4-yl)butanoic acid)
- 2169877-81-8(N-(4-fluorophenyl)but-2-enehydrazide)
- 1780709-75-2(methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 1806191-58-1(3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine)
- 2138080-38-1((3-methoxyphenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)
- 4430-05-1(morpholine-3,5-dione)
- 1447974-81-3(CID 82503425)




